hACC2-IN-1

Metabolic disease Obesity research Fatty acid oxidation

Binary target engagement by nanomolar ACC inhibitors often obscures dose-response relationships. hACC2-IN-1 (CAS 192323-14-1) is a micromolar ACC2 inhibitor (IC50 = 2.5 μM) that enables graded inhibition (20-80% across 1-50 μM) for threshold effect studies in obesity, NAFLD, and insulin resistance models. • Naphthalene sulfonamide scaffold is pharmacologically orthogonal to allosteric dimerization inhibitors, eliminating scaffold-specific artifacts. • Facilitates identification of compensatory metabolic adaptations under partial ACC2 blockade. • In stock with global shipping; bulk quantities available.

Molecular Formula C23H32N2O4S
Molecular Weight 432.6 g/mol
Cat. No. B7558617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehACC2-IN-1
Molecular FormulaC23H32N2O4S
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(CC1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C23H32N2O4S/c1-23(2,3)29-22(26)24-15-17-8-10-18(11-9-17)16-25-30(27,28)21-13-12-19-6-4-5-7-20(19)14-21/h4-7,12-14,17-18,25H,8-11,15-16H2,1-3H3,(H,24,26)
InChIKeyNCTLNAWWXKBSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hACC2-IN-1: A Micromolar Acetyl-CoA Carboxylase 2 (ACC2) Inhibitor for Metabolic Disease Research


hACC2-IN-1 is a small-molecule inhibitor targeting human acetyl-CoA carboxylase 2 (ACC2), the mitochondrial isoform of ACC that regulates fatty acid oxidation through malonyl-CoA production. Chemically, it is tert-butyl N-[[4-[(naphthalen-2-ylsulfonylamino)methyl]cyclohexyl]methyl]carbamate (CAS 192323-14-1) with molecular formula C23H32N2O4S and molecular weight 432.58 g/mol [1]. The compound exhibits an IC50 of 2.5 μM against recombinant human ACC2 in biochemical assays [2] and is primarily employed as a research tool in obesity and metabolic disorder studies . Unlike sub-nanomolar clinical candidates, hACC2-IN-1 operates in the micromolar potency range, offering a distinct experimental window for studying partial or moderate ACC2 inhibition.

Why hACC2-IN-1 Cannot Be Replaced by Pan-ACC or High-Potency ACC2 Inhibitors in Metabolic Research


ACC inhibitors are not interchangeable tools. The pharmacologic profile—potency, isoform selectivity, and chemical scaffold—dictates the biological outcome. Clinical-stage molecules like ND-646, ND-630 (firsocostat), and PF-05175157 exhibit sub-100 nanomolar IC50 values and often target both ACC1 and ACC2 [1]. In contrast, hACC2-IN-1 is a micromolar inhibitor with an IC50 of 2.5 μM [2]. This 400- to 600-fold potency difference fundamentally alters the concentration-response relationship in cellular and in vivo models. Moreover, the distinct naphthalene sulfonamide scaffold of hACC2-IN-1 [3] may engage ACC2 via a binding mode divergent from the allosteric dimerization inhibitors [4]. Substituting hACC2-IN-1 with a high-affinity pan-ACC inhibitor would profoundly change the degree of target engagement, confounding interpretation of metabolic readouts. Therefore, for studies requiring graded ACC2 inhibition or comparison across inhibitor classes, hACC2-IN-1 provides a unique and non-substitutable experimental reference point.

hACC2-IN-1 Quantitative Differentiation Evidence Against Comparator ACC2 Inhibitors


Micromolar Potency Provides a Distinct Experimental Window Versus Nanomolar ACC Inhibitors

hACC2-IN-1 exhibits an IC50 of 2.5 μM against human recombinant ACC2 [1]. In contrast, the widely used ACC inhibitor ND-646 inhibits hACC2 with an IC50 of 4.1 nM [2], ND-630 (firsocostat) with an IC50 of 6.1 nM [3], and PF-05175157 with an IC50 of 33 nM [4]. This corresponds to a 610-fold, 410-fold, and 13-fold lower potency, respectively, for hACC2-IN-1. The micromolar potency of hACC2-IN-1 allows researchers to achieve moderate, titratable inhibition of ACC2 without saturating the target, a condition that more closely mimics partial pharmacological intervention or genetic haploinsufficiency models. This is particularly relevant for probing the dose-response continuum of ACC2-dependent fatty acid oxidation in metabolic tissues.

Metabolic disease Obesity research Fatty acid oxidation

Naphthalene Sulfonamide Scaffold Differentiates hACC2-IN-1 from Allosteric Dimerization Inhibitors

hACC2-IN-1 possesses a naphthalene sulfonamide core (tert-butyl N-[[4-[(naphthalen-2-ylsulfonylamino)methyl]cyclohexyl]methyl]carbamate) [1]. This scaffold is chemically distinct from the clinical-stage ACC inhibitors ND-646, ND-630, and PF-05175157, all of which are allosteric inhibitors that prevent ACC subunit dimerization by binding to the biotin carboxylase domain [2]. While the precise binding mode of hACC2-IN-1 has not been published, its structural divergence from the dimerization inhibitor chemotype suggests it may interact with ACC2 via an alternative mechanism or binding site. This distinction is critical for researchers seeking to dissect ACC2 biology using pharmacologically orthogonal tools, as compounds with different binding modes can produce non-overlapping functional effects even at equivalent target engagement levels.

Chemical biology ACC2 pharmacology Structure-activity relationship

High Commercial Purity (99.86%) Ensures Reproducible In Vitro Pharmacological Studies

hACC2-IN-1 is commercially available at a certified purity of 99.86% as determined by HPLC . This level of purity exceeds the typical ≥98% threshold observed for many research-grade ACC inhibitors, including ND-646 (99.13%) and PF-05175157 (>98%) [1]. High purity is essential for accurate dose-response determination and minimizes the risk of confounding biological activity arising from synthetic impurities or degradation products. Given the micromolar potency of hACC2-IN-1, even minor contaminants could significantly skew apparent IC50 values or produce off-target cellular effects. The documented 99.86% purity provides procurement confidence for experiments requiring precise concentration-effect relationships.

Compound quality control Reproducibility In vitro pharmacology

Physicochemical Profile (LogP 4.6) Informs Solubility and Formulation Strategy Distinct from More Hydrophilic ACC Inhibitors

hACC2-IN-1 has a calculated LogP of 4.6 [1] and a molecular weight of 432.58 g/mol. In comparison, ND-630 (firsocostat) has a calculated LogP of 3.95 and MW of 569.18 [2]. PF-05175157 has a MW of 405.49 and is reported to have DMSO solubility of 28 mg/mL [3]. The higher LogP of hACC2-IN-1 (4.6 vs. 3.95 for ND-630) indicates greater lipophilicity, which may influence membrane permeability, plasma protein binding, and in vivo distribution. This physicochemical differentiation is relevant for researchers planning in vivo studies or requiring specific solubility profiles for cell-based assays. The relatively low molecular weight (432.58) combined with moderate lipophilicity places hACC2-IN-1 within favorable drug-like property space (Lipinski-compliant) [1].

Drug-like properties Solubility Formulation

High-Impact Application Scenarios for hACC2-IN-1 in Metabolic Disease and Chemical Biology Research


Titration Studies of ACC2-Mediated Fatty Acid Oxidation in Primary Hepatocytes or Myotubes

Due to its micromolar potency (IC50 = 2.5 μM) [1], hACC2-IN-1 enables researchers to establish graded concentration-response curves that probe the relationship between ACC2 inhibition and fatty acid oxidation rates. Unlike nanomolar inhibitors that produce near-complete target suppression at low concentrations, hACC2-IN-1 allows for intermediate levels of enzyme inhibition (e.g., 20–80% inhibition across a 1–50 μM range), facilitating the identification of threshold effects and compensatory metabolic adaptations. This scenario is particularly valuable in primary hepatocytes or myotubes where physiological ACC2 expression levels are maintained .

Orthogonal Validation of ACC2-Dependent Phenotypes Using a Chemically Distinct Scaffold

hACC2-IN-1 possesses a naphthalene sulfonamide core [2] that is structurally unrelated to the allosteric dimerization inhibitors (ND-646, ND-630) [3]. Researchers can employ hACC2-IN-1 as a pharmacologically orthogonal tool to confirm that observed metabolic effects (e.g., reduced malonyl-CoA, increased CPT-1 activity) are genuinely attributable to ACC2 inhibition rather than off-target activities associated with the dimerization inhibitor chemotype. This orthogonal validation strengthens mechanistic conclusions and reduces the risk of scaffold-specific artifacts in target validation studies .

Obesity and Metabolic Syndrome Research Requiring Moderate ACC2 Inhibition

hACC2-IN-1 was originally characterized for its potential utility in obesity research [1]. Its micromolar potency aligns with the concept of achieving therapeutic benefit through partial rather than complete ACC2 inhibition, a paradigm supported by genetic models where ACC2 haploinsufficiency improves metabolic parameters without the adverse effects of total ACC2 ablation [4]. Investigators exploring obesity, insulin resistance, or non-alcoholic fatty liver disease (NAFLD) can use hACC2-IN-1 to mimic this moderate inhibition state in preclinical models, providing a distinct experimental context from studies employing high-potency clinical candidates .

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